molecular formula C9H16Cl2O2 B3061164 Methyl 6,8-dichlorooctanoate CAS No. 58536-19-9

Methyl 6,8-dichlorooctanoate

Cat. No.: B3061164
CAS No.: 58536-19-9
M. Wt: 227.12 g/mol
InChI Key: VROFMCACQMRGHY-UHFFFAOYSA-N
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Description

Methyl 6,8-dichlorooctanoate is an organic compound with the molecular formula C9H16Cl2O2. It is a methyl ester derivative of 6,8-dichlorooctanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6,8-dichlorooctanoate can be synthesized through several methods. One common approach involves the chlorination of 6-hydroxy-8-chlorooctanoic acid esters using thionyl chloride in the presence of pyridine . Another method includes the reduction of 8-chloro-6-oxooctanoic acid esters followed by halogenation .

Industrial Production Methods

Industrial production of this compound often involves the use of solid phosgene in an organic solvent with N,N-dimethylformamide (DMF) as a catalyst. The chlorination reaction produces DMF hydrochlorate, which is then washed and neutralized .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,8-dichlorooctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 6,8-dichlorooctanoic acid, 6,8-dichlorooctanol, and various substituted derivatives .

Scientific Research Applications

Methyl 6,8-dichlorooctanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6,8-dichlorooctanoate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,8-dichlorooctanoate is unique due to its specific ester group, which influences its reactivity and solubility. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 6,8-dichlorooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16Cl2O2/c1-13-9(12)5-3-2-4-8(11)6-7-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROFMCACQMRGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(CCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625666
Record name Methyl 6,8-dichlorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58536-19-9
Record name Methyl 6,8-dichlorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9 g (0.042 moles) of (+)-6,8-dichlorooctanoic acid are dissolved in 120 ml of methanol containing 0.45 ml of aqueous hydrochloric acid at 37% by weight. The solution is refluxed for two hours, the solvent is evaporated at reduced pressure, 17 ml of toluene are added and the obtained solution is washed twice with 10 ml of water. The toluene phase is concentrated under vacuum, thus obtaining 9.4 g of methyl (+)-6,8-dichlorooctanoate (yield=98.6%).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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